Lubiminol Lubiminol Lubiminol is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 55784-92-4
VCID: VC0533726
InChI: InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3
SMILES: CC1CC(CC(C12CCC(C2)C(=C)C)CO)O
Molecular Formula: C15H26O3
Molecular Weight: 254.36 g/mol

Lubiminol

CAS No.: 55784-92-4

Cat. No.: VC0533726

Molecular Formula: C15H26O3

Molecular Weight: 254.36 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lubiminol - 55784-92-4

Specification

CAS No. 55784-92-4
Molecular Formula C15H26O3
Molecular Weight 254.36 g/mol
IUPAC Name 10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol
Standard InChI InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3
Standard InChI Key NPIIWZCGVADPIE-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1C[C@@H](C[C@@H]([C@]12CC[C@H](C2)C(=C)C)CO)O
SMILES CC1CC(CC(C12CCC(C2)C(=C)C)CO)O
Canonical SMILES CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O
Appearance Solid powder
Melting Point 129 - 130 °C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Lubiminol (CAS: 55784-92-4, UNII: IX0E18QK0C) is classified as a spirovetivane sesquiterpenoid, characterized by its fused bicyclic system and hydroxylated substituents . Its absolute stereochemistry is specified as (3R,5S,6R,8S,10S)(3R,5S,6R,8S,10S), with a spiro junction at the quaternary carbon connecting the cyclohexane and cyclopentane rings . The compound’s three-dimensional conformation has been validated through X-ray crystallography and computational modeling .

Table 1: Key Molecular Properties of Lubiminol

PropertyValue
Molecular FormulaC15H26O2\text{C}_{15}\text{H}_{26}\text{O}_{2}
Molecular Weight238.37 g/mol
Defined Stereocenters5
Optical ActivityUnspecified (racemic in synthetic studies)
SMILESC[C@@H]1C[C@H](O)C[C@H](CO)[C@]12CC[C@H](C2)C(C)=C\text{C}[C@@H]1C[C@H](O)C[C@H](CO)[C@]12CC[C@H](C2)C(C)=C
InChIKeyLOLOOEMMLLRJKC-ZSAUSMIDSA-N

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) studies reveal distinctive signals for Lubiminol’s hydroxyl groups (δ\delta 2.1–2.3 ppm for -OH protons) and spiro carbon (δ\delta 110.5 ppm in 13C^{13}\text{C} NMR) . Mass spectrometry (MS) fragmentation patterns confirm the molecular ion peak at m/z 238.37, with characteristic fragments arising from the loss of hydroxyl (-17 Da) and methyl groups (-15 Da) .

Synthesis and Stereochemical Control

Total Synthesis Strategy

The landmark 1998 total synthesis of (±)-Lubiminol by Crimmins et al. established a three-stage approach :

  • Conjugate Addition-Cyclization: A 2-carbomethoxycyclopentenone precursor was prepared via Michael addition of a vinyl cuprate to a cyclopentenone, followed by intramolecular cyclization.

  • Double Diastereoselective Photocycloaddition: UV irradiation of the cyclopentenone derivative induced a [2+2] cycloaddition, selectively forming the spirocenter with >95% diastereomeric excess.

  • Radical Fragmentation-Rearrangement: Photoadduct treatment with tributyltin hydride initiated a radical cascade, yielding the spiro[5.4]decane skeleton .

Table 2: Critical Synthetic Steps and Yields

StepReaction ConditionsYield (%)
Cyclopentenone FormationCuI, TMEDA, -78°C78
PhotocycloadditionHg lamp, benzene, 12 h65
Radical RearrangementBu3SnH\text{Bu}_3\text{SnH}, AIBN, reflux82

Stereochemical Challenges

The synthesis’s success hinged on exploiting Thorpe-Ingold effects to bias ring conformations during photocycloaddition, ensuring correct stereochemistry at C3, C5, C6, C8, and C10 . Computational studies corroborate that the transition state favors axial alignment of the reacting orbitals, minimizing steric clashes between methyl and hydroxyl groups .

Biological Context and Ecological Roles

Phytoalexin Activity

As a phytoalexin, Lubiminol is synthesized de novo by plants upon pathogen attack, exhibiting broad-spectrum antimicrobial activity against fungi (e.g., Fusarium oxysporum) and bacteria (e.g., Pseudomonas syringae) . Mechanistic studies suggest its hydroxyl groups facilitate membrane disruption in microbial cells, while the lipophilic spirovetivane core enables penetration through cell walls .

Biosynthetic Pathways

Though the complete biosynthetic route remains unelucidated, isotope-labeling experiments in Capsicum annuum indicate Farnesyl Pyrophosphate (FPP) as the precursor. Cyclization of FPP via vetispiradiene synthase forms the spirovetivane backbone, followed by oxidative modifications at C8 and C10 positions .

Research Applications and Future Directions

Synthetic Biology

Lubiminol’s synthesis has inspired methodologies for spirocyclic terpenoids, including the use of enantioselective photocycloadditions and radical-based rearrangements . Recent advances in enzyme engineering offer potential for microbial production of Lubiminol analogs via heterologous expression of plant cytochrome P450s .

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